Ethyl 2-ethyl-3-oxopentanoate

Description

BenchChem offers high-quality Ethyl 2-ethyl-3-oxopentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-ethyl-3-oxopentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

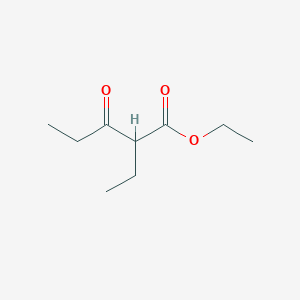

Structure

3D Structure

Properties

CAS No. |

117090-85-4 |

|---|---|

Molecular Formula |

C9H16O3 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

ethyl 2-ethyl-3-oxopentanoate |

InChI |

InChI=1S/C9H16O3/c1-4-7(8(10)5-2)9(11)12-6-3/h7H,4-6H2,1-3H3 |

InChI Key |

MJPUHPKVTAZJOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)CC)C(=O)OCC |

Origin of Product |

United States |

Foundational & Exploratory

2-Ethyl-3-oxopentanoic acid ethyl ester synonyms and nomenclature

Synonyms, Nomenclature, and Synthetic Utility in Drug Development

Part 1: Executive Summary

Ethyl 2-ethyl-3-oxopentanoate (CAS 117090-85-4) is a specialized

This guide provides a definitive technical analysis of its nomenclature, structural dynamics, synthetic production, and application in pharmaceutical intermediate synthesis.

Part 2: Nomenclature and Chemical Identity[1][2][3]

Precise nomenclature is essential for database searching and regulatory filing, as trivial names often overlap with isomeric forms.

Identity Matrix

| Parameter | Specification |

| Systematic Name (IUPAC) | Ethyl 2-ethyl-3-oxopentanoate |

| CAS Registry Number | 117090-85-4 |

| Molecular Formula | |

| Molecular Weight | 172.22 g/mol |

| Common Synonyms | Ethyl 2-propionylbutyrate; 2-Ethyl-3-oxo-pentanoic acid ethyl ester |

| SMILES | CCC(C(=O)CC)C(=O)OCC |

| InChI Key | MJPUHPKVTAZJOZ-UHFFFAOYSA-N |

Nomenclature Logic

The systematic name is derived from the longest carbon chain containing the carboxyl group (pentanoic acid).

-

Parent Chain: Pentanoic acid (5 carbons).

-

Principal Functional Group: Ethyl ester (Ethyl group on oxygen).

-

Substituents:

Critical Distinction: Do not confuse with Ethyl 3-methyl-2-oxopentanoate (CAS 26516-27-8), a structural isomer often used in fragrances (Walnut ester).[3]

Part 3: Structural Dynamics & Isomerism

Chirality

The C2 position (alpha-carbon) is a chiral center. Synthetic preparations typically yield a racemic mixture (

-

Implication: In asymmetric synthesis, this center is often epimerizable due to the high acidity of the

-proton (

Keto-Enol Tautomerism

As a

-

Keto Form: Favored in polar aprotic solvents (DMSO, DMF).

-

Enol Form: Stabilized by intramolecular hydrogen bonding in non-polar solvents (

, Benzene) and is the reactive species in O-alkylation side reactions.

Figure 1: Keto-Enol tautomerism and its impact on analytical characterization.

Part 4: Synthesis and Production

Two primary routes exist for the synthesis of Ethyl 2-ethyl-3-oxopentanoate. The alkylation route is preferred for laboratory precision, while Claisen condensation is used for bulk manufacturing despite lower selectivity.

Route A: Alkylation of Ethyl 3-oxopentanoate (Preferred)

This method offers the highest regioselectivity.

-

Starting Material: Ethyl 3-oxopentanoate (Ethyl propionylacetate, CAS 4949-44-4).

-

Reagents: Sodium ethoxide (NaOEt) or Sodium hydride (NaH), Ethyl Iodide (EtI).

-

Mechanism: Deprotonation of the active methylene group followed by

attack on ethyl iodide.

Route B: Crossed Claisen Condensation

-

Reagents: Ethyl Butyrate + Ethyl Propionate + Base (NaOEt).

-

Challenge: This produces a mixture of four products (two self-condensations, two crossed condensations).

Figure 2: Step-wise synthesis via alkylation of ethyl 3-oxopentanoate.

Part 5: Applications in Drug Development

The 2-ethyl-3-oxopentanoate scaffold is a versatile precursor for constructing heterocycles found in oncology and CNS drugs.

Pyrazole Synthesis (Kinase Inhibitors)

Reaction with hydrazines yields 3,4-disubstituted pyrazoles. The ethyl group at position 4 of the pyrazole ring (derived from the C2-ethyl of the ester) provides hydrophobic interactions within ATP-binding pockets of kinases.

-

Mechanism: Condensation of the ketone and ester carbonyls with the hydrazine diamine.

-

Relevance: Used in the development of KDM5 inhibitors (Histone Demethylase) for antiproliferative activity.

Pyrimidine Synthesis

Condensation with ureas, thioureas, or amidines yields pyrimidinones.

-

Example: Reaction with urea yields 5-ethyl-6-propyluracil derivatives.

Figure 3: Divergent synthesis of heterocyclic scaffolds.

Part 6: Experimental Protocol

Protocol: Alkylation of Ethyl 3-oxopentanoate

Objective: Synthesis of Ethyl 2-ethyl-3-oxopentanoate via

Reagents:

-

Ethyl 3-oxopentanoate (1.0 eq)

-

Sodium Ethoxide (1.1 eq, 21% wt in EtOH)

-

Ethyl Iodide (1.1 eq)

-

Solvent: Absolute Ethanol

Procedure:

-

Enolate Formation: Charge a flame-dried 3-neck flask with Sodium Ethoxide solution under

. Cool to 0°C. -

Addition: Add Ethyl 3-oxopentanoate dropwise over 30 minutes. The solution will turn yellow/orange, indicating enolate formation. Stir for 1 hour at 0°C.

-

Alkylation: Add Ethyl Iodide dropwise. Maintain temperature < 10°C to prevent O-alkylation.

-

Reflux: Warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) or GC-MS.

-

Workup: Evaporate ethanol under reduced pressure. Resuspend residue in

, wash with dilute HCl (to neutralize) and Brine. Dry over -

Purification: Distill under reduced pressure.

-

Note: The product is a liquid.[1] Boiling point approx. 105–110°C at 15 mmHg (estimated based on homologs).

-

Part 7: References

-

PubChem. Ethyl 2-ethyl-3-oxopentanoate (Compound).[11] National Library of Medicine. Link

-

BenchChem. Ethyl 3-oxovalerate (Precursor Data).Link

-

Google Patents. WO2015035062A1 - Antiproliferative compounds (KDM5 Inhibitors).Link

-

ChemSrc. CAS 117090-85-4 Physicochemical Properties.Link

-

Organic Syntheses. General Procedures for Alkylation of beta-Keto Esters.Link

Sources

- 1. minds.wisconsin.edu [minds.wisconsin.edu]

- 2. CH676594A5 - Prepn. of 3-oxo-pentanoic-acid-alkyl ester(s) - by reacting unsatd. aldehyde with ketene to give 4-alkenyl-2-oxetanone which is converted to 3-hydroxy-4-pentenoic acid alkyl ester - Google Patents [patents.google.com]

- 3. Ethyl 3-methyl-2-oxopentanoate | The Fragrance Conservatory [fragranceconservatory.com]

- 4. Ethyl 2,2-dimethyl-3-oxopentanoate | C9H16O3 | CID 533709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 759-67-1|Ethyl 2-fluoro-3-oxopentanoate|BLD Pharm [bldpharm.com]

- 6. Ethyl 2-methyl-3-oxopentanoate 98% | CAS: 759-66-0 | AChemBlock [achemblock.com]

- 7. Ethyl 2-fluoro-3-oxopentanoate | 759-67-1 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. evitachem.com [evitachem.com]

- 10. WO2015035062A1 - Antiproliferative compounds - Google Patents [patents.google.com]

- 11. 2-Ethyl-3-ketopentanoic acid | C7H12O3 | CID 21920889 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Differentiating Ethyl 2-ethyl-3-oxopentanoate and Ethyl 3-oxopentanoate

Abstract

In the landscape of organic synthesis, β-keto esters are foundational building blocks, prized for their versatility in forming carbon-carbon bonds. This technical guide provides an in-depth analysis of two closely related β-keto esters: ethyl 2-ethyl-3-oxopentanoate and its parent compound, ethyl 3-oxopentanoate. While structurally similar, the presence of an ethyl group at the α-carbon in the former introduces significant, often critical, differences in physicochemical properties, spectroscopic signatures, and chemical reactivity. For researchers in drug development and fine chemical synthesis, a clear understanding of these distinctions is paramount for strategic molecular design and reaction optimization. This paper will elucidate these differences through a detailed examination of their molecular structures, comparative analytical data, synthetic pathways, and divergent reactivity profiles.

Introduction: The Significance of α-Substitution in β-Keto Esters

β-Keto esters are characterized by a ketone functional group at the β-position relative to an ester carbonyl. This arrangement confers a unique reactivity, primarily due to the acidity of the protons on the intervening α-carbon. Ethyl 3-oxopentanoate (also known as ethyl propionylacetate) is a classic example, widely utilized as a precursor in the synthesis of pharmaceuticals, agrochemicals, and heterocyclic compounds.[1][2][3] Its utility stems from the ease with which its α-protons can be removed to form a stabilized enolate, a potent nucleophile for various alkylation and acylation reactions.[4]

The subject of this guide, ethyl 2-ethyl-3-oxopentanoate, represents a common derivative where one of these reactive α-hydrogens has been replaced by an ethyl group. This seemingly minor structural modification has profound consequences that propagate through the molecule's behavior, from its physical handling properties to its performance in complex synthetic sequences. This guide will dissect these consequences to provide a clear, actionable framework for scientists selecting and using these reagents.

Molecular Structure: The Core Distinction

The fundamental difference between the two molecules lies in the substitution at the α-carbon (C2). Ethyl 3-oxopentanoate possesses two acidic protons at this position, making it a prochiral center that is readily functionalized. In contrast, ethyl 2-ethyl-3-oxopentanoate has only one acidic proton at C2, and the presence of the ethyl substituent renders this carbon a chiral center.

Comparative Physicochemical and Spectroscopic Properties

The addition of an ethyl group predictably alters the physical properties of the molecule. This section provides a comparative summary and delves into the key spectroscopic differences that are essential for their identification and characterization.

Physicochemical Properties

| Property | Ethyl 3-oxopentanoate | Ethyl 2-ethyl-3-oxopentanoate | Rationale for Difference |

| Molecular Formula | C₇H₁₂O₃ | C₉H₁₆O₃ | Addition of a C₂H₄ unit. |

| Molecular Weight | 144.17 g/mol [5] | 172.22 g/mol (Calculated) | Increased mass from the ethyl group. |

| Boiling Point | 193.0 °C[1] | Higher (Predicted) | Increased van der Waals forces due to larger surface area and mass. |

| Density | ~1.012 g/cm³[2] | Higher (Predicted) | Increased mass per unit volume. |

| Refractive Index | ~1.416[1] | Higher (Predicted) | Generally correlates with increasing density. |

Spectroscopic Differentiation

Spectroscopy is the most definitive way to distinguish between these two compounds. The substitution at the α-carbon creates unique signatures in NMR and subtle but important shifts in IR spectra.

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectra are markedly different. The key diagnostic region is the signal for the proton(s) at the α-carbon.

-

Ethyl 3-oxopentanoate: Features a singlet at approximately 3.4 ppm, which integrates to two protons (–CO–CH₂ –CO–). This signal arises from the two equivalent, chemically active methylene protons.[6]

-

Ethyl 2-ethyl-3-oxopentanoate: The singlet is replaced by a more complex pattern. The single proton on the α-carbon (–CO–CH –CO–) is now adjacent to the two protons of the α-ethyl group's methylene. This results in a triplet at a similar chemical shift (~3.5 ppm), integrating to one proton. The adjacent methylene protons of the α-ethyl group will, in turn, appear as a quartet.

3.2.2. ¹³C NMR Spectroscopy

The carbon spectra also provide clear differentiation:

-

Ethyl 3-oxopentanoate: Shows a signal for the α-methylene carbon (–CO–C H₂–CO–).

-

Ethyl 2-ethyl-3-oxopentanoate: This peak is replaced by a methine carbon signal (–CO–C H–CO–). Furthermore, two additional signals will be present corresponding to the methyl and methylene carbons of the α-ethyl group.

3.2.3. Infrared (IR) Spectroscopy

Both molecules are β-keto esters and thus exhibit characteristic keto-enol tautomerism. Their IR spectra will show strong absorptions for the two carbonyl groups.[7][8]

-

Keto Tautomer: Both compounds will display a strong doublet of C=O stretching bands. Typically, the ketone carbonyl absorbs around 1715-1720 cm⁻¹ and the ester carbonyl absorbs at a slightly higher frequency, around 1740-1745 cm⁻¹.[7][9]

-

Enol Tautomer: A weaker, broad C=O band may appear around 1650 cm⁻¹ due to conjugation and hydrogen bonding in the enol form.[7][9]

The primary distinction in the IR spectra is often subtle. The substitution on the α-carbon in ethyl 2-ethyl-3-oxopentanoate can slightly alter the electronic environment of the carbonyls, potentially causing minor shifts in the exact frequencies of the C=O stretches compared to the unsubstituted parent compound. However, the most significant difference arises from the fact that ethyl 2-ethyl-3-oxopentanoate lacks an enolizable active methylene group, which can influence the degree of enolization and the intensity of the enol-related bands.[9]

Synthesis and Reactivity: The Impact of the α-Ethyl Group

The synthetic routes to these compounds and their subsequent chemical behavior are dictated by the nature of the α-carbon.

Synthesis Workflow

Ethyl 3-oxopentanoate is typically synthesized via a Claisen condensation of ethyl propionate. To produce ethyl 2-ethyl-3-oxopentanoate, a subsequent alkylation step is required.

This workflow highlights a critical point: ethyl 2-ethyl-3-oxopentanoate is often prepared from ethyl 3-oxopentanoate or a similar β-keto ester precursor like ethyl acetoacetate through sequential alkylation.[10][11]

Reactivity Differences

The presence of the α-ethyl group imposes two major constraints on the reactivity of ethyl 2-ethyl-3-oxopentanoate compared to its unsubstituted counterpart.

-

Reduced Acidity and Mono-alkylation: Ethyl 3-oxopentanoate has two acidic α-protons. It can be deprotonated to form an enolate and then alkylated. This process can potentially be repeated to form a di-substituted product. In contrast, ethyl 2-ethyl-3-oxopentanoate has only one remaining acidic α-proton. It can be deprotonated and undergo one further alkylation, but that is the limit. This makes it a useful substrate when only mono-alkylation at an already substituted center is desired.

-

Steric Hindrance: The ethyl group at the α-position provides significant steric bulk around the nucleophilic carbon of the enolate. This can dramatically affect the rates of subsequent reactions.[12] While the enolate of ethyl 3-oxopentanoate is relatively unhindered, the enolate of ethyl 2-ethyl-3-oxopentanoate will react more slowly with bulky electrophiles. This steric hindrance can be exploited to achieve selectivity in competitive reactions but can also be a limitation, requiring more forcing reaction conditions or more reactive electrophiles. Challenges in reactions like transesterification can arise due to the bulky nature of α,α-disubstituted β-keto esters.[13]

Conclusion

The distinction between ethyl 2-ethyl-3-oxopentanoate and ethyl 3-oxopentanoate is a clear illustration of how subtle structural changes can lead to significant differences in chemical identity and behavior. The primary differentiating factor is the substitution at the α-carbon, which transitions from a methylene (CH₂) group to a chiral ethyl-substituted methine (CH) group. This change is unequivocally identified by ¹H and ¹³C NMR spectroscopy. Functionally, this modification limits the molecule to a single further alkylation and introduces considerable steric hindrance, which modulates its reactivity as a nucleophile. For the synthetic chemist, ethyl 3-oxopentanoate offers a versatile platform for building complexity through di-alkylation, while ethyl 2-ethyl-3-oxopentanoate provides a more sterically defined, mono-functional building block, crucial for constructing specific, often chiral, molecular architectures.

References

- Vertex AI Search. (2025, February 28).

- Vertex AI Search. Infrared Spectroscopy.

- Organic Spectroscopy International. (2015, January 12). Ester infrared spectra.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 78656, Ethyl 3-oxovalerate. Retrieved from [Link]

- Vertex AI Search. IR Spectroscopy.

- St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.

- Leonard, N. J., Gutowsky, H. S., Middleton, W. J., & Petersen, E. M. (1952). The Infrared Absorption Spectra of Cyclic /3-Ketoesters. Journal of the American Chemical Society, 74(16), 4070-4074.

- Benchchem. Application Notes and Protocols: 2-Methyl-3-oxopentanoic Acid in Organic Synthesis.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 87820, Ethyl 3-acetyl-4-oxopentanoate. Retrieved from [Link]

- Immunomart.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 533709, Ethyl 2,2-dimethyl-3-oxopentanoate. Retrieved from [Link]

- Powers, J. T., & Seidel, D. (2014). Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis. Organic Letters, 16(24), 6404-6407.

- Google Patents. Prepn. of 3-oxo-pentanoic-acid-alkyl ester(s) - by reacting unsatd. aldehyde with ketene to give 4-alkenyl-2-oxetanone which is converted to 3-hydroxy-4-pentenoic acid alkyl ester.

- ResearchGate. (2025, August 7). Ethyl 5-[(4-Methylphenyl)

- MDPI. (2025, June 17). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.

- PrepChem.com.

- ResearchGate. Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14787257, Ethyl 2-cyano-3-oxopentanoate. Retrieved from [Link]

- Chemistry LibreTexts. (2022, December 28).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11643972, Methyl 2-ethyl-3-oxopentanoate. Retrieved from [Link]

- Organic Syntheses.

- Benchchem. Synthesis of Ethyl 2-Ethyl-3-Hydroxybutanoate: Application Notes and Protocols for Researchers.

- Royal Society of Chemistry. (2021, July 2).

- MedChemExpress.

- The Royal Society of Chemistry.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 78656, Ethyl 3-oxovalerate. Retrieved from [Link]

- Chegg.com. (2020, October 20).

- Quora. (2021, March 25).

- Doc Brown's Chemistry. Interpreting the H-1 hydrogen-1 (proton)

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 54137176, 2-Ethyl-3-oxopentanal. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ethyl 3-oxopentanoate - Immunomart [immunomart.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ethyl 3-oxovalerate | C7H12O3 | CID 78656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chegg.com [chegg.com]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. narsammaacsc.org [narsammaacsc.org]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

Technical Guide: Safety, Handling, and Synthesis of Ethyl 2-ethyl-3-oxopentanoate

[1]

Chemical Identity & Significance

Ethyl 2-ethyl-3-oxopentanoate (also known as Ethyl 2-propionylbutanoate) is a sterically hindered

Core Identification Data

| Property | Detail |

| IUPAC Name | Ethyl 2-ethyl-3-oxopentanoate |

| Synonyms | Ethyl 2-propionylbutanoate; Ethyl 2-ethyl-3-oxovalerate |

| CAS Number | Not widely listed as a commodity chemical; often synthesized in-situ.[1] (Analogous to Methyl ester CAS: 32493-32-6) |

| Molecular Formula | |

| Molecular Weight | 172.22 g/mol |

| Structure |

Hazard Profiling & Safety Assessment

As a specialized research intermediate, specific regulatory toxicological data is often extrapolated from the

GHS Classification (Derived/Predicted)

Based on structural activity relationships (SAR) of analogous

-

Signal Word: WARNING

-

H315: Causes skin irritation.[2][3] (Due to lipophilic ester penetrating the stratum corneum).

-

H319: Causes serious eye irritation.[2][3][4] (Ketone/Ester functionality).[3][5][6][7][8][9][10][11][12][13]

-

H335: May cause respiratory irritation. (Volatile organic vapors).

-

H227: Combustible liquid.[2] (Flash point likely >60°C but <93°C).

Toxicological Insights

-

Local Irritation: The

-ethyl group increases lipophilicity compared to ethyl acetoacetate, potentially enhancing skin absorption and irritation. -

Hydrolysis Risk: In vivo or environmental hydrolysis yields 2-ethyl-3-oxopentanoic acid , which is unstable and prone to decarboxylation, releasing 3-pentanone (a solvent-type irritant) and ethanol .[1]

-

Sensitization: While rare for simple keto esters, high-purity intermediates should be handled as potential sensitizers until proven otherwise.

Synthesis & Stability: The "In-Situ" Risk

Researchers often synthesize this compound via Claisen Condensation because it is not a standard catalog item.[1] This introduces specific process safety hazards.

Synthesis Workflow (Claisen Condensation)

The synthesis involves the reaction of Ethyl Propionate and Ethyl Butyrate (Crossed Claisen) or the alkylation of Ethyl 3-oxopentanoate .

Figure 1: Synthetic pathway highlighting critical safety control points (Red nodes).[1]

Critical Stability Factors

-

Keto-Enol Tautomerism: Like all

-keto esters, it exists in equilibrium between keto and enol forms.[1] The enol form can chelate metals, potentially leaching trace metals from storage containers. Recommendation: Store in glass or HDPE, avoiding unlined steel. -

Decarboxylation: Upon heating with acid or base, the compound decarboxylates to form 3-heptanone (or isomers).

-

Protocol: Avoid heating above 100°C without vacuum. Distill under reduced pressure (<10 mmHg) to lower the boiling point and prevent decomposition.

-

Safe Handling & Storage Protocols

Engineering Controls

-

Ventilation: All handling must occur within a certified chemical fume hood maintaining a face velocity of 100 fpm.

-

Static Control: As a combustible liquid, ground and bond all transfer equipment. Use nitrogen blanketing for bulk storage (>1L) to prevent peroxide formation (though low risk, ether impurities from synthesis may persist).

Personal Protective Equipment (PPE) Matrix

| Body Part | Hazard | Recommended Protection |

| Eyes | Splash/Vapor | Chemical Safety Goggles (ANSI Z87.1).[1] Face shield if dispensing >500mL. |

| Skin | Absorption | Nitrile Rubber (0.11 mm) for splash contact. Laminate (Silver Shield) for prolonged immersion/cleanup. |

| Respiratory | Organic Vapors | NIOSH-approved respirator with OV cartridges if fume hood is unavailable (Emergency only).[1] |

Emergency Response: Decision Logic

In the event of a spill or exposure, immediate action is required to mitigate the hydrolysis and irritation risks.

Figure 2: Emergency response decision tree for laboratory incidents.

Analytical Validation (Self-Validating Protocol)

To ensure the safety and integrity of the material before use in sensitive drug development steps, perform the following quality check. Impurities like 3-pentanone (degradation product) can alter reaction kinetics and safety profiles.[1]

-

1H NMR Check:

-

Look for the characteristic triplet at ~0.9 ppm (terminal methyls) and quartet at ~4.2 ppm (ester methylene).

-

Validation: The integral ratio of the ester methylene (2H) to the

-methine (1H, ~3.5 ppm) must be 2:1 . A deviation indicates hydrolysis or decarboxylation.

-

-

Refractive Index: Measure at 20°C. Expected range: 1.420 - 1.430 . Significant drift (>0.005) suggests solvent contamination or polymerization.

References

-

BenchChem. (2025).[8] Synthesis of Ethyl 2-Ethyl-3-Hydroxybutanoate and Beta-Keto Ester Protocols. Retrieved from

-

PubChem. (2025).[11] Ethyl 2-methyl-3-oxopentanoate (Analogous Compound Safety Data). National Library of Medicine. Retrieved from

-

Organic Syntheses. (2025). General Procedures for Claisen Condensations of Esters. Organic Syntheses, Coll. Vol. 1. Retrieved from

-

Sigma-Aldrich. (2025).[1] Safety Data Sheet for Ethyl 3-methyl-2-oxopentanoate (Homologue Reference). Retrieved from

Sources

- 1. 2-乙基-3-氧代戊酸甲酯 - CAS:32493-32-6 - 山东彬睿特新材料有限公司 [cn.benritechem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. axxence.de [axxence.de]

- 5. fishersci.fr [fishersci.fr]

- 6. Ethyl 3-oxovalerate | 4949-44-4 | Benchchem [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. KR20140100456A - Asymmetric Roskamp Reaction Catalyzed by an Oxazaborolidinium Ion - Google Patents [patents.google.com]

- 10. minds.wisconsin.edu [minds.wisconsin.edu]

- 11. Ethyl 2,2-dimethyl-3-oxopentanoate | C9H16O3 | CID 533709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-Ethyl-2-oxopentanoic Acid|CAS 34906-88-2|RUO [benchchem.com]

- 13. Pentanoic acid,2-ethyl-3-oxo-,ethyl ester-Molbase [molbase.com]

Methodological & Application

Synthesis of Ethyl 2-ethyl-3-oxopentanoate via Claisen Condensation: An Application and Protocol Guide

This comprehensive guide provides a detailed protocol and theoretical background for the synthesis of ethyl 2-ethyl-3-oxopentanoate, a valuable β-keto ester, through the Claisen condensation of ethyl propionate. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth technical insights and a self-validating experimental protocol.

Introduction: The Claisen Condensation as a Foundational C-C Bond Forming Reaction

The Claisen condensation is a powerful and fundamental carbon-carbon bond-forming reaction in organic chemistry that facilitates the synthesis of β-keto esters and related 1,3-dicarbonyl compounds.[1][2] The reaction proceeds through the base-mediated condensation of two ester molecules.[3] One ester molecule, possessing at least one α-hydrogen, is deprotonated by a strong, non-nucleophilic base to form a nucleophilic enolate.[4] This enolate then attacks the electrophilic carbonyl carbon of a second ester molecule. Subsequent elimination of an alkoxide leaving group from the tetrahedral intermediate yields the β-keto ester.[5]

A critical aspect of the Claisen condensation is the use of a stoichiometric amount of base.[1] The resulting β-keto ester has a highly acidic proton at the α-position (between the two carbonyl groups), which is readily deprotonated by the alkoxide base generated in the reaction. This final, essentially irreversible acid-base step drives the equilibrium towards the product, ensuring high yields.[6] An acidic workup is therefore necessary to protonate the enolate and isolate the final β-keto ester product.[4]

This guide focuses on the self-condensation of ethyl propionate, a classic example of the Claisen condensation, to yield ethyl 2-ethyl-3-oxopentanoate. The chosen base is sodium ethoxide, which is prepared in situ from sodium metal and absolute ethanol. This choice of base is crucial to prevent transesterification side reactions.[7]

Reaction Mechanism and Workflow

The synthesis of ethyl 2-ethyl-3-oxopentanoate from ethyl propionate via Claisen condensation follows a well-established mechanistic pathway. The overall workflow, from starting materials to the purified product, is depicted below.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2-Ethyl-3-oxopentanal | C7H12O2 | CID 54137176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Claisen Condensation (Chapter 26) - Name Reactions in Organic Synthesis [cambridge.org]

Technical Protocol: Hydrolysis and Decarboxylation of Ethyl 2-Ethyl-3-Oxopentanoate

Abstract & Application Scope

This technical guide details the optimized procedure for the conversion of ethyl 2-ethyl-3-oxopentanoate (CAS: 117090-85-4) into 3-hexanone . This transformation utilizes a classic hydrolytic decarboxylation pathway, a cornerstone reaction in the synthesis of complex aliphatic ketones.

While often viewed as a textbook reaction, the process requires precise control over pH and thermal gradients to minimize retro-Claisen fragmentation and maximize yield. This protocol is designed for researchers requiring high-purity ketone building blocks for pharmaceutical intermediates or fragrance synthesis.

Target Transformation

The reaction proceeds via the hydrolysis of the

-

Starting Material: Ethyl 2-ethyl-3-oxopentanoate (

, MW: 172.22)[3] -

Product: 3-Hexanone (

, MW: 100.16) -

By-products: Ethanol, Carbon Dioxide (

)

Mechanistic Insight

Understanding the mechanism is critical for troubleshooting. The reaction is not a single step but a cascade. The efficiency of the decarboxylation depends heavily on the stability of the six-membered cyclic transition state.

The Reaction Pathway[4][5][6][7][8][9]

-

Hydrolysis: The ester moiety is hydrolyzed (via acid or base) to the carboxylic acid.[2][4][5][6]

-

Tautomerization: The

-keto acid must adopt the specific conformation where the carbonyl oxygen can hydrogen-bond with the carboxyl proton. -

Cyclic Transition State: Thermal energy drives a concerted electron shift, releasing

and forming an enol . -

Tautomerization (Final): The unstable enol rapidly tautomerizes to the thermodynamically stable ketone (3-hexanone).

Figure 1: Mechanistic pathway for the decarboxylation of

Experimental Protocols

We present two methods. Method A is the industry standard for robust substrates. Method B (Krapcho) is a milder alternative for substrates containing acid-sensitive functional groups.

Method A: One-Pot Acidic Hydrolysis (Standard)

This method utilizes sulfuric acid to catalyze both hydrolysis and decarboxylation in a single reaction vessel. It is preferred for its operational simplicity and high atom economy.

Reagents & Equipment

| Reagent | Equiv/Conc.[7][8][9][10][11][12] | Role |

| Ethyl 2-ethyl-3-oxopentanoate | 1.0 equiv | Substrate |

| Sulfuric Acid ( | 20% aq. solution | Catalyst / Solvent |

| Diethyl Ether or DCM | Solvent | Extraction |

| Sodium Bicarbonate ( | Sat. aq. solution | Neutralization |

| Equipment | Spec | Purpose |

| Round Bottom Flask | 2-Neck | Reaction Vessel |

| Reflux Condenser | Water-cooled | Prevent solvent loss |

| Gas Bubbler | Oil-filled | Monitor |

Step-by-Step Procedure

-

Setup: Charge a 2-neck round bottom flask with Ethyl 2-ethyl-3-oxopentanoate (e.g., 17.2 g, 100 mmol).

-

Acid Addition: Add 100 mL of 20% sulfuric acid . Note:

is preferred over HCl as it is non-volatile, allowing for higher reflux temperatures without loss of acid strength. -

Reflux: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to a vigorous reflux (approx. 100°C internal temp).

-

Observation: You will observe gas evolution (

) via the bubbler. This is the primary indicator of reaction progress.

-

-

Reaction Time: Continue reflux until

evolution ceases completely (typically 3–5 hours ).-

Checkpoint: Thin Layer Chromatography (TLC) or GC-MS can verify the disappearance of the starting ester.[8]

-

-

Cooling: Allow the reaction mixture to cool to room temperature. The mixture may separate into two layers (organic ketone layer on top).

-

Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Diethyl Ether (

mL). Combine the organic layers.[8] -

Wash: Wash the combined organic phase with:

-

50 mL Water (to remove bulk acid).

-

50 mL Saturated

(carefully, to neutralize residual acid). -

50 mL Brine (to dry).

-

-

Drying & Concentration: Dry over anhydrous

, filter, and concentrate under reduced pressure (rotary evaporator). Caution: 3-Hexanone has a boiling point of ~123°C. Do not use high vacuum or excessive heat during concentration to avoid product loss. -

Purification: Purify the crude oil via simple distillation at atmospheric pressure. Collect the fraction boiling at 123–125°C .

Method B: Krapcho Decarboxylation (Alternative)

For substrates sensitive to strong acids, the Krapcho method uses halide salts in polar aprotic solvents to effect decarboxylation under neutral conditions.[8]

Reagents

-

Lithium Chloride (LiCl) (2.0 equiv)[8]

-

DMSO (Dimethyl sulfoxide) (Solvent, 5 mL per mmol)

-

Water (1.1 equiv)

Procedure

-

Dissolution: Dissolve the ester and LiCl in DMSO in a round-bottom flask. Add a stoichiometric amount of water.

-

Heating: Heat the mixture to 150–160°C .

-

Monitoring: Monitor for gas evolution. Reaction typically completes in 2–4 hours.

-

Workup: Cool to room temperature. Pour into a large excess of water (to remove DMSO). Extract with ether.[7][14][8][9][10]

-

Purification: Proceed as in Method A.

Analytical Validation

To ensure the integrity of the synthesized 3-hexanone, compare analytical data against these expected parameters.

| Parameter | Expected Value | Notes |

| Physical State | Colorless Liquid | Distinctive ketone odor |

| Boiling Point | 123–124°C | @ 760 mmHg |

| Refractive Index | ||

| IR Spectroscopy | ~1715 | Strong C=O stretch (Ketone) |

| Symmetry check: The propyl and ethyl chains are distinct.[3][12][16] |

NMR Interpretation Guide

For 3-Hexanone (

-

Triplet (~1.0 ppm): Methyl of the ethyl group.

-

Triplet (~0.9 ppm): Terminal methyl of the propyl group.

-

Multiplet (~1.6 ppm): Central methylene of the propyl group.

-

Two Triplets/Multiplets (~2.4 ppm): The two

-methylene groups flanking the carbonyl.

Process Safety & Troubleshooting

Critical Hazards

-

Pressure Buildup: The reaction generates 1 mole of

gas for every mole of substrate. Ensure the system is open to a bubbler; never seal the reaction vessel. -

Thermal Runaway: While rare in this specific reaction, always heat gradually.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete hydrolysis | Increase reaction time or acid concentration. |

| Product Loss | Evaporation during workup | 3-Hexanone is volatile. Use a Vigreux column for concentration or distill directly from the organic extract. |

| Starting Material Remains | Temperature too low | Ensure vigorous reflux (100°C). Decarboxylation has a high activation energy barrier. |

| Dark Product | Polymerization / Aldol | Avoid excessive heating time. Ensure inert atmosphere ( |

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard procedures for hydrolysis of -keto esters).

-

Krapcho, A. P.

-Keto Esters, -

Organic Syntheses. "3-Heptanone." Org.[7][11][12] Synth.1988 , Coll. Vol. 6, 64. (Analogous procedure for ketone synthesis).

-

BenchChem. "Ethyl 2-ethyl-3-oxopentanoate Properties & Applications." Accessed Oct 2023.

Sources

- 1. aklectures.com [aklectures.com]

- 2. mcat-review.org [mcat-review.org]

- 3. ethyl 2-ethyl-3-oxopentanoate | CAS: 117090-85-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. Decarboxylation - Chemistry Steps [chemistrysteps.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Decarboxylation [organic-chemistry.org]

- 12. KR20140100456A - Asymmetric Roskamp Reaction Catalyzed by an Oxazaborolidinium Ion - Google Patents [patents.google.com]

- 13. minds.wisconsin.edu [minds.wisconsin.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. US20150065522A1 - Therapeutic compounds and uses thereof - Google Patents [patents.google.com]

Synthesis of chiral derivatives from ethyl 2-ethyl-3-oxopentanoate

Strategic Overview

Ethyl 2-ethyl-3-oxopentanoate (CAS: 20205-24-9) is a critical

The primary synthetic challenge is establishing two contiguous stereocenters (C2 and C3) with high diastereo- and enantiocontrol. Standard reduction methods (e.g., NaBH

The Solution: Dynamic Kinetic Resolution (DKR)

This protocol utilizes Ruthenium(II)-BINAP catalyzed asymmetric hydrogenation. By exploiting the rapid racemization of the labile

Mechanistic Principles

The success of this protocol relies on the Curtin-Hammett principle applied to DKR.

-

Racemization: The substrate exists in equilibrium between the (R)- and (S)-enantiomers at C2 via an achiral enol intermediate.

-

Differentiation: The chiral Ru-catalyst binds to both enantiomers but reduces one much faster than the other (

). -

Conversion: As the "fast-reacting" enantiomer is depleted, the equilibrium shifts (via the enol) to replenish it, eventually funneling the entire racemic mixture into a single chiral product.

Visualization: The DKR Reaction Cycle

Figure 1: Kinetic pathway showing how rapid enolization feeds the preferred catalytic cycle (Green Path).

Experimental Protocol: Ru-BINAP Hydrogenation

Objective: Synthesis of Ethyl (2S,3R)-2-ethyl-3-hydroxypentanoate (Syn-isomer). Scale: 10 mmol (Optimization scale).

Materials & Reagents

| Reagent | Role | Specifications |

| Ethyl 2-ethyl-3-oxopentanoate | Substrate | >97% Purity, distilled if yellow. |

| [RuCl(benzene)((R)-BINAP)]Cl | Catalyst | Prepared in situ or commercial. |

| Methanol (MeOH) | Solvent | Degassed, Anhydrous.[1] |

| Dichloromethane (DCM) | Co-solvent | Anhydrous (optional for solubility). |

| Hydrogen Gas (H | Reagent | UHP Grade (99.999%). |

Step-by-Step Procedure

Step 1: Catalyst Preparation (In-Situ Method)

Note: Commercial Ru(OAc)

-

In a glovebox or under Argon, charge a Schlenk flask with [RuCl

(benzene)] -

Add dry DMF (2 mL) and stir at 100°C for 10 minutes under Argon.

-

Cool to room temperature and concentrate under high vacuum to remove solvent (if DMF removal is difficult, use the commercial catalyst directly).

-

Preferred: Use pre-formed Ru(OAc)

((R)-BINAP) for highest reproducibility.

Step 2: Reaction Setup

-

Dissolve Ethyl 2-ethyl-3-oxopentanoate (1.72 g, 10 mmol) in degassed MeOH (15 mL).

-

Add the catalyst (S/C ratio 1000:1, approx 10 mg of Ru-complex).

-

Transfer the solution via cannula into a stainless steel autoclave (Parr Reactor).

-

Critical: Purge the autoclave 3 times with H

(pressurize to 10 atm, release to 1 atm).

Step 3: Hydrogenation

-

Pressurize the reactor to 50–100 atm (700–1450 psi) of H

.-

Insight: High pressure favors the hydrogenation step; however, for DKR, temperature is the control switch for stereoselectivity.

-

-

Heat the reactor to 50°C .

-

Why 50°C? Room temperature hydrogenation may be too slow to allow the C2 center to racemize effectively, leading to lower diastereoselectivity (dr). Heat ensures

.

-

-

Stir vigorously (1000 rpm) for 24–48 hours.

Step 4: Workup & Purification [1][2]

-

Cool reactor to RT and carefully vent H

in a fume hood. -

Purification: Flash chromatography (Silica Gel 60).

-

Eluent: Hexanes:EtOAc (8:1 to 4:1 gradient).

-

Target: The syn-isomer usually elutes after the anti-isomer (check by TLC).

-

Analytical Validation & Quality Control

To ensure the protocol is self-validating, the following analytical checkpoints are required.

Determination of Diastereomeric Ratio (dr)

-

Method:

H NMR (400 MHz, CDCl -

Signal: Monitor the carbinol proton (H3) or the ester protons.

-

Criteria: The syn and anti isomers typically show distinct chemical shifts for the H3 proton.

-

Syn-isomer:

~3.8-4.0 ppm (coupling constants -

Anti-isomer:

~3.8-4.0 ppm (

-

Determination of Enantiomeric Excess (ee)

-

Column: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane/Isopropanol (95:5).

-

Flow Rate: 0.5 mL/min.

-

Detection: UV at 210 nm.

Data Summary Table

| Parameter | Standard Condition | Optimization Range | Impact |

| Solvent | MeOH | DCM, EtOH | DCM increases reaction rate; MeOH ensures DKR efficiency. |

| Pressure | 100 atm | 10–100 atm | Low pressure (<10 atm) may stall the reaction. |

| Temp | 50°C | 25°C – 80°C | <30°C reduces dr (slow racemization). >80°C may degrade catalyst. |

| Ligand | (R)-BINAP | SEGPHOS, SYNPHOS | SEGPHOS often yields higher ee (>99%) for bulky substrates. |

Workflow Visualization

Figure 2: Operational workflow for the asymmetric hydrogenation process.

References

-

Noyori, R., et al. (1987).[5] "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society.[5][6][7]

-

Genêt, J. P., et al. (1995). "Enantioselective hydrogenation of alpha-substituted beta-keto esters." Tetrahedron: Asymmetry.

-

Kitamura, M., et al. (1989). "Stereoselective hydrogenation via dynamic kinetic resolution." Journal of Organic Chemistry.

-

Ratovelomanana-Vidal, V., & Genêt, J. P. (2003). "Synthetic applications of the ruthenium-catalyzed hydrogenation via dynamic kinetic resolution." Canadian Journal of Chemistry.

-

Makino, K., et al. (2005). "Dynamic Kinetic Resolution of Alpha-Alkyl-Beta-Keto Esters." Organic Letters.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. researchgate.net [researchgate.net]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst [organic-chemistry.org]

- 7. EP0963972A2 - Stereoselective reduction of carbonyl compounds - Google Patents [patents.google.com]

Application Note: Ethyl 2-ethyl-3-oxopentanoate as a Strategic Scaffold in Flavor & Fragrance Synthesis

Executive Summary

Ethyl 2-ethyl-3-oxopentanoate is a specialized

-

Chiral

-Hydroxy Esters: Via stereoselective biocatalytic reduction, yielding potent fruity and ethereal notes. -

Heterocyclic Aroma Chemicals: Specifically substituted pyrazines and pyrazinones, which are essential for roasted, nutty, and savory flavor profiles.

This guide provides a comprehensive technical workflow for the synthesis, diversification, and analytical characterization of Ethyl 2-ethyl-3-oxopentanoate, designed for researchers in flavor chemistry and organic synthesis.

Chemical Profile & Mechanism of Action

Structural Identity

-

IUPAC Name: Ethyl 2-ethyl-3-oxopentanoate[1]

-

CAS Number: 117090-85-4

-

Molecular Formula:

[1][2] -

Molecular Weight: 172.22 g/mol

-

Key Functional Groups:

-Keto ester, Ethyl side chains (C2, C3 positions).

Synthetic Logic

The molecule is synthesized via a Crossed Claisen Condensation .[3][4][5] The reaction involves the enolization of ethyl butyrate (nucleophile) followed by attack on ethyl propionate (electrophile). The specificity of the product depends on controlling the enolate formation to prevent self-condensation or the inverse crossed product.

Reaction Pathway:

Protocol 1: Synthesis via Crossed Claisen Condensation[3][5]

Objective: To synthesize Ethyl 2-ethyl-3-oxopentanoate with high regioselectivity, minimizing self-condensation byproducts.

Reagents & Equipment

-

Reagents: Ethyl Propionate (1.0 eq), Ethyl Butyrate (1.0 eq), Sodium Ethoxide (NaOEt, 1.2 eq), Anhydrous Ethanol, Glacial Acetic Acid (for quenching).

-

Equipment: 3-neck round bottom flask, reflux condenser, addition funnel, inert gas line (

or Ar), Rotary Evaporator, Vacuum Distillation Setup.

Step-by-Step Methodology

-

Inert Atmosphere Setup: Flame-dry the 3-neck flask and flush with Nitrogen (

) to remove moisture. Moisture is the enemy of Claisen condensation. -

Base Preparation: Charge the flask with Sodium Ethoxide (NaOEt) dispersed in anhydrous ethanol. Cool to 0°C in an ice bath.

-

Nucleophile Formation: Add Ethyl Butyrate dropwise over 30 minutes. Allow the mixture to stir at 0°C for 1 hour to generate the enolate species.

-

Critical Insight: Pre-forming the enolate of the nucleophile (Ethyl Butyrate) favors the attack on the electrophile added in the next step.

-

-

Electrophile Addition: Add Ethyl Propionate slowly via the addition funnel.

-

Reflux: Warm the reaction mixture to room temperature, then heat to reflux (approx. 80°C) for 4-6 hours. Monitor reaction progress via TLC or GC-FID.

-

Quenching: Cool the mixture to room temperature. Pour into a mixture of ice and dilute Acetic Acid to neutralize the base and protonate the enolate product.

-

Extraction: Extract the aqueous layer with Diethyl Ether (

mL). Combine organic layers and wash with brine. -

Purification: Dry over anhydrous

, filter, and concentrate under reduced pressure. Purify the crude oil via fractional vacuum distillation to separate the desired product (b.p. approx. 100-110°C at reduced pressure) from self-condensation byproducts (e.g., Ethyl 2-ethyl-3-oxohexanoate).

Protocol 2: Biocatalytic Diversification (Chiral Hydroxy Esters)

Objective: Stereoselective reduction of the C3-ketone to yield Ethyl (3R)-2-ethyl-3-hydroxypentanoate , a chiral ester with enhanced fruity/creamy organoleptic properties.

Reagents & Equipment

-

Enzyme: Ketoreductase (KRED) screening kit (e.g., Codexis or equivalent).

-

Cofactor: NADPH or NADH (recycling system: Glucose Dehydrogenase + Glucose).

-

Buffer: Phosphate Buffer (100 mM, pH 7.0).

Methodology

-

Substrate Preparation: Dissolve Ethyl 2-ethyl-3-oxopentanoate (50 mg) in DMSO (5% v/v final concentration).

-

Reaction Mix: In a vial, combine:

-

900

L Phosphate Buffer (containing cofactor recycling mix). -

50

L Enzyme Solution (KRED). -

50

L Substrate Solution.

-

-

Incubation: Shake at 30°C / 250 rpm for 24 hours.

-

Extraction: Extract with Ethyl Acetate (

-

Analysis: Analyze the organic phase via Chiral GC to determine conversion and enantiomeric excess (%ee).

Protocol 3: Heterocyclic Aroma Synthesis (Pyrazinones)

Objective: Condensation with diamines to form 3-ethyl-4-propyl-2(1H)-pyrazinone derivatives, precursors to roasted/nutty flavor compounds.

Methodology

-

Condensation: Mix Ethyl 2-ethyl-3-oxopentanoate (10 mmol) with Ethylenediamine (12 mmol) in Ethanol (20 mL).

-

Cyclization: Stir at room temperature for 2 hours, then reflux for 3 hours. The amine attacks the ketone and ester groups, cyclizing to form the hydroxypyrazine (tautomer of pyrazinone).

-

Oxidation (Optional): To aromatize fully to a pyrazine, an oxidation step (e.g., with

or air bubbling) may be required depending on the specific target. -

Isolation: Cool, concentrate, and recrystallize from Ethanol/Hexane.

Analytical Characterization

Gas Chromatography - Mass Spectrometry (GC-MS)

-

Column: HP-5MS or DB-Wax (Polar column preferred for esters).

-

Inlet Temp: 250°C.

-

Oven Program: 50°C (1 min)

10°C/min -

Identification: Look for the molecular ion

at m/z 172. -

Fragmentation: Characteristic

-cleavage fragments:-

Loss of ethoxy group (

). -

McLafferty rearrangement ions characteristic of

-keto esters.

-

Nuclear Magnetic Resonance (NMR)

-

NMR (500 MHz,

-

4.18 (q, 2H,

-

3.45 (t, 1H,

-

2.50 (q, 2H,

-

1.85 (m, 2H,

- 1.25 (t, 3H, ester methyl).

- 1.05 (t, 3H, ketone methyl).

- 0.95 (t, 3H, side chain methyl).

-

4.18 (q, 2H,

Visualization: Synthetic Pathways

The following diagram illustrates the divergent synthesis pathways starting from the Ethyl 2-ethyl-3-oxopentanoate scaffold.

Figure 1: Divergent synthetic workflows for Ethyl 2-ethyl-3-oxopentanoate, highlighting its role as a precursor for both fruity (hydroxy ester) and roasted (pyrazinone) flavor compounds.

References

-

Study.com. (n.d.). Claisen Condensation of Ethyl Propionate and Ethyl Butyrate. Retrieved from [Link]

-

University of Wisconsin-Madison. (2019). Reactions of Carbonyl Compounds and Ethyl Diazoacetate. Retrieved from [Link]

-

ChemSrc. (2025).[6] Ethyl 2-(cyanomethyl)-3-oxopentanoate and Related Compounds. Retrieved from [Link][6]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. homework.study.com [homework.study.com]

- 4. homework.study.com [homework.study.com]

- 5. 3-Ethyl-2-oxopentanoic Acid|CAS 34906-88-2|RUO [benchchem.com]

- 6. ethyl 2-(cyanomethyl)-3-oxopentanoate | CAS#:869641-02-1 | Chemsrc [chemsrc.com]

Troubleshooting & Optimization

Removing unreacted ethyl iodide from beta-keto ester synthesis

Technical Support Center: Purification Strategies for C-Alkylated -Keto Esters

Topic: Removal of Unreacted Ethyl Iodide (EtI) and Iodine Byproducts Ticket ID: CHEM-SUP-882 Priority: High (Safety/Purity Critical)

Executive Summary

You are encountering persistent ethyl iodide (EtI) residues or iodine discoloration in your

This guide provides a tiered troubleshooting protocol, moving from physicochemical separation to chemical scavenging, ensuring the integrity of your labile

Module 1: Physicochemical Separation (The "Standard" Approach)

Objective: Leverage volatility differences to remove the bulk of unreacted EtI without thermally degrading the product.

The Azeotropic Advantage

Ethyl iodide forms azeotropes with common reaction solvents, particularly ethanol. Simple evaporation often fails because EtI can become trapped in the viscous oil of the product.

Protocol: Azeotropic Rotary Evaporation

-

Initial Strip: Concentrate the reaction mixture on a rotary evaporator at 350–400 mbar and 40°C bath temperature.

-

The "Chaser" Solvent: Do not stop when the solvent volume is low. Add 20–30 mL of fresh Ethanol or Heptane .

-

Why? Ethanol forms a binary azeotrope with EtI, depressing its effective boiling point and carrying it over into the trap. Heptane helps break oil encapsulation.

-

-

Vacuum Ramp: Slowly decrease pressure to 50–100 mbar (check pump capacity).

-

Warning: Do not exceed 60°C bath temperature.

-keto esters are prone to decarboxylation under thermal stress, especially if trace acid/base remains.

-

Fractional Vacuum Distillation

If rotary evaporation leaves

| Parameter | Specification | Reasoning |

| Pressure | 10–15 mmHg (High Vacuum) | Lowers product bp to prevent decomposition. |

| Fore-run | Up to | Contains residual EtI and solvent. |

| Main Fraction | Product dependent (e.g., | Collects pure ester. |

| Trap | Liquid | CRITICAL: EtI is volatile and will destroy pump oil/diaphragms. |

Module 2: Chemical Quenching & Washing (The "Clean-up")

Objective: Remove the "Purple Haze" (Free Iodine) and trace alkyl halides.

The Iodine Problem

Ethyl iodide is light-sensitive.[1] If your product is purple or brown, EtI has decomposed into elemental iodine (

The Solution: Reductive Washing

Use Sodium Thiosulfate (

Step-by-Step Wash Protocol:

-

Dilute the crude reaction residue in a non-polar solvent (e.g., Diethyl Ether or Hexanes). Avoid Dichloromethane if possible, as it can be difficult to dry completely.

-

Wash 1: Water (removes bulk salts/NaI).

-

Wash 2: 10% Aqueous Sodium Thiosulfate . Shake vigorously until the organic layer shifts from purple/brown to yellow/colorless.

-

Wash 3: Brine (saturated NaCl) to remove emulsified water.

-

Dry: Anhydrous Magnesium Sulfate (

).

Visualization: The Workup Decision Tree

Caption: Figure 1. Decision matrix for purification. Note that thiosulfate washing is prioritized if iodine decomposition is visible.

Module 3: Advanced Troubleshooting (FAQ)

Q1: I see a persistent emulsion during the Thiosulfate wash. How do I break it?

A:

-

Fix: Add solid NaCl directly to the separatory funnel to increase the ionic strength of the aqueous layer.

-

Fix: Add a small amount of Methanol (5% v/v) to the organic layer to reduce surface tension, then re-wash with brine.

Q2: My product smells "fruity" but also sharp/pungent. Is that the EtI?

A: Yes. Pure

-

Safety Note: Do not rely on smell ("sniff test") due to toxicity. Use TLC (visualize with

stain; EtI is volatile and may evaporate from the plate, but the product will remain) or NMR.

Q3: Can I use amines to scavenge the EtI? A: Proceed with caution. While amines (like morpholine) react with alkyl halides, they also react with ketones (forming enamines/imines) and esters (forming amides).

-

Better Alternative: If you cannot distill, stir the crude oil with polymer-supported thiophenol resins. These scavenge alkyl halides without contaminating the liquid phase, though they are expensive.

References & Authority

-

Organic Syntheses: Ethyl n-Butylacetoacetate. Coll. Vol. 1, p.248 (1941); Vol. 6, p.36 (1926). (Standard protocol for alkylation and distillation workup).

-

Vanderbilt University: Acetoacetic Ester Synthesis. Chapter 21.7. (Mechanistic background on alkylation and hydrolysis risks).

-

BenchChem: Technical Support: Workup Procedures for Iodinated Compounds. (Protocols for thiosulfate quenching).

-

Loba Chemie: Material Safety Data Sheet: Ethyl Iodide. (Safety, Toxicology, and Physical Properties).[4][5][6]

Technical Support Center: Optimizing Sodium Ethoxide for Claisen Condensation

Topic: Optimizing sodium ethoxide (NaOEt) base concentration for Claisen condensation Audience: Researchers, Process Chemists, and Drug Development Scientists Status: Active Support

Introduction: The "Hidden" Stoichiometry of Claisen Condensations

Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing yield inconsistencies, solidification issues, or "stalled" reactions in your ester condensation workflows.

The Claisen condensation is deceptively simple. While it appears to be a catalytic cycle, it is stoichiometrically demanding . The most common failure mode we diagnose is treating sodium ethoxide (NaOEt) as a catalyst or a simple 1:1 reagent.

The Reality: The reaction is thermodynamically unfavorable (

Module 1: Thermodynamics & Stoichiometry (FAQ)

Q: Why does the protocol require >1.0 equivalents of NaOEt?

A: You are not just using NaOEt to form the initial enolate; you are using it to trap the product.

The pKa of a typical ester (e.g., ethyl acetate) is ~24.[1] The pKa of ethanol is ~16. The equilibrium for the initial enolate formation is extremely unfavorable (

The Mechanism as a Thermodynamic Trap:

-

Step 1 (Reversible): Base generates a tiny amount of ester enolate.

-

Step 2 (Reversible): Enolate attacks another ester; ethoxide leaves.

-

Step 3 (Irreversible Sink): The generated ethoxide (or excess base) immediately deprotonates the

-keto ester product. This forms a stable sodium salt, removing the product from the equilibrium and driving the reaction forward (Le Chatelier’s Principle).

Visualizing the Pathway

The following diagram illustrates why the reaction fails without the final "sink" step.

Figure 1: The Claisen Condensation requires a "Thermodynamic Sink" (green) to drive the unfavorable equilibrium forward.

Module 2: Preparation & Quality Control

Critical Advisory: Commercial sodium ethoxide solutions often degrade into NaOH and

Protocol: Preparation of Anhydrous NaOEt (1.0 M)

Standardized for 500 mL scale.

Reagents:

-

Sodium Metal (clean, oxide-free): 11.5 g (0.5 mol)

-

Absolute Ethanol (anhydrous, <200 ppm water): 500 mL

-

Inert Atmosphere: Nitrogen or Argon balloon/line.

Procedure:

-

Setup: Flame-dry a 1L 3-neck flask equipped with a reflux condenser and addition funnel under inert gas flow.

-

Solvent: Add 300 mL of anhydrous ethanol.

-

Addition: Cut sodium metal into small cubes (approx 0.5 cm). Add slowly through a solid addition port. Caution: Exothermic

evolution. -

Reflux: Once initial reaction subsides, heat to gentle reflux until all sodium metal has dissolved (approx. 1-2 hours).

-

Dilution: Cool to room temperature and dilute to 500 mL mark with remaining anhydrous ethanol.

Quality Control: Titration of Base Content

Do not assume 100% conversion. You must quantify the active base.

-

Sampling: Take a 2.0 mL aliquot of your prepared NaOEt solution.

-

Hydrolysis: Quench into 50 mL of deionized water (Converts

to -

Titration: Add 3 drops of Phenolphthalein. Titrate with standardized 0.5 M HCl until the solution turns from pink to colorless.

-

Calculation:

Module 3: Troubleshooting Matrix

Use this decision tree to diagnose specific failures in your experiment.

Symptom 1: Reaction Solidifies / Stirrer Stops

-

Cause: The sodium salt of the

-keto ester is often insoluble in ethanol/ether. This is actually a good sign (product formation), but it halts mass transfer. -

Fix:

-

Immediate: Add additional anhydrous solvent (EtOH or Toluene) to create a slurry.

-

Prevention: Use a mechanical overhead stirrer instead of a magnetic stir bar for scales >10g.

-

Symptom 2: Low Yield / Recovered Starting Material[3]

-

Cause A (Moisture): Wet reagents generate NaOH, which hydrolyzes the ester to a carboxylic acid (saponification) instead of condensing it.

-

Cause B (Old Base): Commercial NaOEt has turned to carbonate.

-

Fix: Ensure ethanol is distilled from Mg/Iodine or dried over 3Å molecular sieves. Titrate base before use.

Symptom 3: Transesterification Byproducts[4]

-

Cause: Mismatch between the base and the ester alkoxy group.[3]

-

Example: Using NaOMe with Ethyl Acetate

Methyl Acetate + Methyl Acetoacetate mix.

-

-

Fix: Always match the base alkyl group to the ester leaving group (Use NaOEt for Ethyl esters; NaOMe for Methyl esters).

Troubleshooting Decision Tree

Figure 2: Diagnostic workflow for common Claisen condensation failures.

Module 4: Optimization Data

Solvent & Temperature Effects

While Ethanol is the standard solvent, reaction kinetics can be tuned.

| Parameter | Recommendation | Rationale |

| Stoichiometry | 1.1 – 1.2 eq | Ensures complete conversion to the enolate salt. |

| Temperature | Reflux (78°C) | Required to overcome the activation energy of the C-C bond formation step. |

| Solvent | Ethanol (Anhydrous) | Prevents transesterification. Must be dry to prevent hydrolysis.[4] |

| Co-Solvent | Toluene | Can be added to precipitate the salt product more cleanly or increase boiling point. |

| Reaction Time | 2–4 Hours | Monitor by TLC. Extended reflux can lead to oligomerization. |

References

- Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis; Springer, 2007.

-

Organic Syntheses. Ethyl Phenylcyanoacetate. Org. Synth. 1955 , 35, 68. (Standard protocol for NaOEt preparation).

- Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry; Oxford University Press, 2012.

-

LibreTexts Chemistry. The Claisen Condensation Reaction. (Detailed mechanism and stoichiometry).

Sources

Troubleshooting low purity in ethyl 2-propionylbutanoate synthesis

Executive Summary & Chemical Identity

User Query: "I am experiencing low purity yields in the synthesis of ethyl 2-propionylbutanoate. How do I troubleshoot this?"

Chemical Clarification: To ensure precise troubleshooting, we must first anchor the nomenclature.

-

Target Molecule: Ethyl 2-propionylbutanoate

-

IUPAC Synonym: Ethyl 2-ethyl-3-oxopentanoate

-

Structure: A

-keto ester featuring a pentanoate backbone with an ethyl group at the

The Core Problem:

The synthesis generally involves the

-

O-Alkylation: Formation of the enol ether instead of the C-alkylated product.[1]

-

Di-alkylation: Addition of two ethyl groups due to equilibrium issues.

-

Decarboxylation/Hydrolysis: Loss of the ester or ketone moiety during aggressive workup.

The Reaction Profile: Mechanism & Thermodynamics[2]

To fix the purity, you must control the Enolate Ambidence . The enolate formed by deprotonating the

Visualization: Reaction Pathways & Failure Modes

The following diagram maps the critical decision points in the reaction mechanism where purity is lost.

Figure 1: Mechanistic bifurcation in

Troubleshooting Guide (FAQs)

Issue 1: "My GC-MS shows a large peak with the correct mass but wrong retention time."

Diagnosis: O-Alkylation (Enol Ether formation).

Root Cause: According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the

-

Trigger: Using a leaving group that is too "hard" (e.g., Ethyl Tosylate or Ethyl Triflate) or using highly polar aprotic solvents (like DMF or DMSO) without modifying agents.

-

Solution:

-

Switch Halides: Use Ethyl Iodide (EtI) .[2] Iodide is a "soft" leaving group that favors reaction with the "soft" carbon center [1].

-

Solvent Choice: Stick to protic solvents like Ethanol (matches the ester) or non-polar solvents like Toluene/THF. Avoid HMPA or DMPU unless necessary, as they expose the oxygen anion, promoting O-alkylation.

-

Issue 2: "I see significant starting material remaining, but adding more alkyl halide leads to di-alkylation."

Diagnosis: The "Proton Transfer" Equilibrium. Root Cause: As the product forms, it is still acidic (though less so than the starting material). The remaining base can deprotonate the product, creating a new enolate that competes for the alkyl halide.[2]

-

The Trap: If you add base and alkyl halide all at once, the reaction stalls at ~50% conversion because the product consumes the base intended for the starting material.

-

Solution:

-

Stoichiometry: Use a slight excess of base (1.1 equiv) to ensure full conversion of SM, but add the alkyl halide slowly.

-

Self-Validating Step: Monitor the pH. If the reaction stalls, do not just add more reagent. Check by TLC. If di-alkylation is observed, switch to Phase Transfer Catalysis (PTC) conditions (e.g.,

in Acetone with TBAB), which often suppresses poly-alkylation [2].

-

Issue 3: "The product purity drops after distillation."

Diagnosis: Thermal Decarboxylation.

Root Cause:

-

Solution:

-

Vacuum is Mandatory: Never distill at atmospheric pressure.

-

Neutralize First: Ensure the crude mixture is perfectly neutral (wash with sat.

, then brine) before heating. Trace alkoxides catalyze decomposition.

-

Optimized Experimental Protocol

This protocol minimizes O-alkylation and prevents transesterification.

Reagents

| Component | Role | Specification |

| Ethyl 3-oxopentanoate | Substrate | >98% Purity, Dry |

| Sodium Ethoxide (NaOEt) | Base | 21 wt% in Ethanol (Matches ester) |

| Ethyl Iodide (EtI) | Electrophile | "Soft" alkylating agent |

| Ethanol (Absolute) | Solvent | Anhydrous |

Step-by-Step Methodology

-

Enolate Formation:

-

Charge a flame-dried 3-neck flask with 1.0 equiv of Ethyl 3-oxopentanoate and anhydrous Ethanol (0.5 M concentration).

-

Cool to

C under Nitrogen atmosphere. -

Add 1.05 equiv of NaOEt solution dropwise over 20 minutes.

-

Checkpoint: Allow to stir for 30 mins at

C. The solution should turn yellow/orange, indicating enolate formation.

-

-

Alkylation:

-

Add 1.1 equiv of Ethyl Iodide dropwise.

-

Allow the reaction to warm to room temperature naturally, then reflux gently (

C) for 4–6 hours. -

Monitoring: Check TLC (Hexane:EtOAc 8:2). Stain with

. SM should disappear.

-

-

Workup (Critical for Purity):

-

Evaporate bulk Ethanol under reduced pressure (Rotovap) before adding water.

-

Resuspend residue in Diethyl Ether or MTBE.

-

Wash with Saturated

(mildly acidic buffer) to quench residual base without inducing hydrolysis. -

Dry over

and concentrate.

-

-

Purification:

-

Perform Fractional Vacuum Distillation .

-

Target Pressure: <10 mmHg.

-

Collect the main fraction. Discard the "forerun" (unreacted EtI/SM) and the "pot residue" (Di-alkylated/Polymerized material).

-

Diagnostic Data & Specifications

Use the following table to validate your isolated product.

| Property | Starting Material (Ethyl 3-oxopentanoate) | Target Product (Ethyl 2-propionylbutanoate) |

| Molecular Weight | 144.17 g/mol | 172.22 g/mol |

| Boiling Point | 193°C (atm) / ~85°C (15 mmHg) | ~105-110°C (15 mmHg) [Estimated] |

| 1H NMR Key Signal | ||

| Refractive Index | 1.416 | ~1.425 |

Visual Troubleshooting Flowchart

Figure 2: Diagnostic decision tree for identifying impurity sources based on crude NMR data.

References

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Discusses Enolate Ambidence and HSAB theory in alkylation).

-

Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.[3] (Definitive guide on C- vs O-alkylation conditions).

-

Organic Syntheses. (Various). Alkylation of beta-keto esters. (General protocols for acetoacetate alkylation which apply directly to propionylacetate).

-

BenchChem. (2025).[4] Optimizing reaction conditions for 2-Ethyl-3-oxobutanal synthesis. (Relevant troubleshooting for ethyl acetoacetate derivatives).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of β-Keto Esters: A Comparative Analysis Focused on Ethyl 2-Ethyl-3-oxopentanoate

For researchers, scientists, and professionals in drug development, the precise structural characterization of organic molecules is a foundational requirement for innovation. Among the vast landscape of organic compounds, β-keto esters such as ethyl 2-ethyl-3-oxopentanoate represent a class of molecules that are both synthetically valuable and analytically challenging.[1] Their utility as key intermediates in the synthesis of complex organic molecules necessitates a robust and multi-faceted analytical approach for unambiguous structural confirmation.

This guide provides an in-depth comparison of the primary analytical techniques used for the characterization of ethyl 2-ethyl-3-oxopentanoate. We will begin with a detailed exploration of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, arguably the most powerful tool for elucidating the detailed covalent structure of organic molecules in solution. Subsequently, we will objectively compare its performance and the information it provides against other cornerstone analytical techniques: ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Part 1: The Cornerstone of Structural Analysis: ¹H NMR Spectroscopy

¹H NMR spectroscopy provides unparalleled insight into the molecular structure by mapping the chemical environment of hydrogen atoms. The spectrum reveals not only the number of different types of protons but also their proximity to one another, allowing for a detailed reconstruction of the molecular puzzle.

Molecular Structure and Proton Environments of Ethyl 2-Ethyl-3-oxopentanoate

To interpret the ¹H NMR spectrum, we must first identify the non-equivalent proton environments within the molecule. For ethyl 2-ethyl-3-oxopentanoate, there are six distinct sets of protons, as illustrated below.

Caption: Molecular structure of ethyl 2-ethyl-3-oxopentanoate with non-equivalent protons labeled (a-f).

Predicted ¹H NMR Spectrum: A Step-by-Step Interpretation

The ¹H NMR spectrum is interpreted based on three key pieces of information for each signal: chemical shift (δ), integration, and multiplicity (splitting pattern).[2]

| Signal | Assignment | Predicted δ (ppm) | Integration | Multiplicity | Rationale for Chemical Shift and Splitting |

| a | -O-CH₂-CH₃ | ~1.2 | 3H | Triplet (t) | Located on the ethyl ester group, adjacent to a CH₂ group (2+1=3 peaks). Relatively upfield as it is distant from electronegative atoms. |

| b | -O-CH₂ -CH₃ | ~4.1 | 2H | Quartet (q) | Adjacent to an oxygen atom, causing a significant downfield shift.[3] Split by the neighboring CH₃ group (3+1=4 peaks).[4] |

| c | -CO-CH (CH₂)- | ~3.5 | 1H | Triplet (t) | Alpha to the ester carbonyl and beta to the keto carbonyl, resulting in a downfield shift. It is coupled to the adjacent CH₂ protons of the ethyl group (2+1=3 peaks). |

| d | -CO-CH₂-CH₃ | ~1.1 | 3H | Triplet (t) | Part of the propionyl group, adjacent to a CH₂ group (2+1=3 peaks). Expected to be the most upfield signal. |

| e | -CO-CH₂ -CH₃ | ~2.5 | 2H | Quartet (q) | Alpha to the keto carbonyl group, causing a downfield shift.[5] Split by the neighboring CH₃ group (3+1=4 peaks). |

| f | CH-CH₂-CH₃ | ~0.9 | 3H | Triplet (t) | Part of the C2-ethyl group, adjacent to a CH₂ group (2+1=3 peaks). |

| g | CH-CH₂ -CH₃ | ~1.7 | 2H | Multiplet (m) | Part of the C2-ethyl group. It is split by both the adjacent methine (CH) proton and the methyl (CH₃) protons, resulting in a complex multiplet. |

Note: Predicted chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.

Part 2: A Comparative Analysis with Alternative Spectroscopic Techniques

While ¹H NMR is a powerful tool, a comprehensive analysis often involves the synergy of multiple techniques. Each method provides a unique piece of the structural puzzle.

¹³C NMR Spectroscopy: The Carbon Skeleton View

¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule. In a standard broadband decoupled spectrum, each unique carbon atom produces a single peak, making it straightforward to determine the number of different carbon environments.[6]

-

Information Provided: For ethyl 2-ethyl-3-oxopentanoate, seven distinct signals would be expected (barring any accidental overlap), corresponding to the seven unique carbon atoms. The chemical shifts would indicate the type of carbon: two carbonyl carbons (C=O) would appear far downfield (~170-210 ppm), carbons attached to oxygen (C-O) would be in the ~60-80 ppm range, and aliphatic carbons (CH, CH₂, CH₃) would be found upfield (~10-50 ppm).[7]

-

Advantages over ¹H NMR: Provides a direct count of non-equivalent carbons and highlights key functional groups like carbonyls in a distinct spectral region. Spectra are generally simpler to interpret due to the absence of splitting in decoupled mode.

-

Limitations: The low natural abundance of the ¹³C isotope (~1.1%) makes the technique inherently less sensitive than ¹H NMR, requiring more sample or longer acquisition times.[1]

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

-

Information Provided: The IR spectrum of ethyl 2-ethyl-3-oxopentanoate would be dominated by strong, sharp absorption bands characteristic of the carbonyl groups. Specifically, one would expect two distinct C=O stretching peaks: one for the ester carbonyl (typically ~1735-1750 cm⁻¹) and one for the ketone carbonyl (~1715-1720 cm⁻¹).[8][9] The presence of two separate peaks in this region is strong evidence for a β-keto ester structure.[10] Additionally, C-O stretching bands would appear in the fingerprint region (1000-1300 cm⁻¹).[11]

-

Advantages over ¹H NMR: Very fast acquisition time, requires minimal sample preparation, and provides a quick confirmation of key functional groups.

-

Limitations: Provides very little information about the overall molecular structure and connectivity. Many different molecules can have similar IR spectra if they contain the same functional groups.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on how the molecule fragments under high energy.

-

Information Provided: The molecular ion peak ([M]⁺) in the mass spectrum would confirm the molecular weight of ethyl 2-ethyl-3-oxopentanoate (172.22 g/mol ). The fragmentation pattern would show characteristic losses. For example, the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or the propionyl group (-COCH₂CH₃, 57 Da) are common fragmentation pathways for such structures.[12][13] The fragmentation of the ethyl groups would also produce characteristic peaks.[14]

-

Advantages over ¹H NMR: Extremely high sensitivity (requiring only picograms to nanograms of sample), provides definitive molecular weight information.

-

Limitations: Is a "destructive" technique as the sample is ionized and fragmented. The interpretation of fragmentation patterns can be complex and may not always lead to an unambiguous structure without supporting data from other techniques like NMR.

Data Summary: A Head-to-Head Comparison

| Analytical Technique | Information Provided | Key Advantages | Key Limitations |

| ¹H NMR Spectroscopy | Detailed proton environment, connectivity (J-coupling), stereochemistry. | Unambiguous structural elucidation, non-destructive. | Lower sensitivity than MS, requires more sample, complex spectra for large molecules. |

| ¹³C NMR Spectroscopy | Number and type of carbon environments, carbon skeleton. | Direct count of carbons, simple spectra (decoupled). | Low sensitivity, longer acquisition times. |

| IR Spectroscopy | Presence of functional groups (e.g., C=O, C-O). | Fast, simple, requires minimal sample. | Limited structural information, not definitive for isomers. |

| Mass Spectrometry | Molecular weight, fragmentation patterns (structural clues). | Extremely high sensitivity, provides exact mass. | Destructive, fragmentation can be complex to interpret. |

Part 3: Integrated Workflow and Conclusion

In a real-world research setting, no single technique is used in isolation. A logical workflow ensures efficient and accurate structural determination.

A Self-Validating Experimental Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. orgchemboulder.com [orgchemboulder.com]